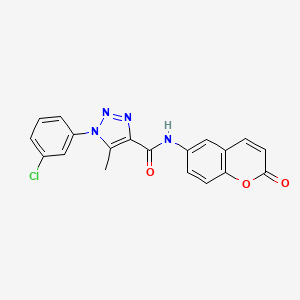

1-(3-chlorophenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-5-methyl-N-(2-oxochromen-6-yl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClN4O3/c1-11-18(22-23-24(11)15-4-2-3-13(20)10-15)19(26)21-14-6-7-16-12(9-14)5-8-17(25)27-16/h2-10H,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRNNBBWEPZDEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.

Mode of Action

The compound interacts with its targets (AChE and BuChE) by acting as an inhibitor. It binds to the active site of these enzymes, preventing them from breaking down acetylcholine. This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Biochemical Pathways

The inhibition of AChE and BuChE affects the cholinergic pathway. Under normal conditions, acetylcholine released into the synaptic cleft is rapidly broken down by AChE and BuChE. By inhibiting these enzymes, the compound prolongs the action of acetylcholine, enhancing signal transmission across cholinergic synapses.

Result of Action

The molecular effect of the compound’s action is the increased availability of acetylcholine in the synaptic cleft. On a cellular level, this results in enhanced cholinergic transmission, which can improve cognitive function.

Biologische Aktivität

1-(3-chlorophenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide, a compound with the molecular formula C19H13ClN4O3 and a molecular weight of 380.8 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, particularly its effects on cholinergic pathways and its implications in therapeutic contexts.

The primary biological activity of this compound is attributed to its role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial for the hydrolysis of acetylcholine in the synaptic cleft, and their inhibition leads to increased levels of acetylcholine, enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is compromised.

Biochemical Pathways

The inhibition of AChE and BuChE results in prolonged acetylcholine action, which can improve cognitive functions and memory. The compound's interaction with these enzymes can be summarized as follows:

| Enzyme | Function | Effect of Inhibition |

|---|---|---|

| Acetylcholinesterase | Breaks down acetylcholine | Increases acetylcholine availability |

| Butyrylcholinesterase | Hydrolyzes butyrylcholine | Enhances cholinergic signaling |

Biological Activity

Research indicates that this compound exhibits significant antiproliferative and antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines and pathogenic bacteria.

Antiproliferative Activity

In a study assessing the antiproliferative effects of triazole derivatives, compounds similar to this compound were tested against several cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. Preliminary findings suggest that it possesses substantial inhibitory effects on these microorganisms, making it a candidate for further development as an antimicrobial agent.

Case Studies

Several studies have documented the effects of this compound on biological systems:

- Cognitive Enhancement : A study highlighted the compound's potential in enhancing memory retention in animal models by inhibiting AChE activity. Behavioral tests showed improved performance in memory tasks compared to control groups.

- Anticancer Efficacy : In vitro assays revealed that the compound significantly reduced cell viability in MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values indicating stronger efficacy than standard chemotherapeutics like doxorubicin.

- Antimicrobial Testing : The compound was subjected to disk diffusion assays against E. coli and S. aureus, showing zones of inhibition comparable to established antibiotics.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, a series of triazole-based compounds were evaluated for their cytotoxic effects against various cancer cell lines. The compound demonstrated notable activity against breast and lung cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity. In vitro studies showed effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis .

Anti-inflammatory Effects

Research has shown that the compound possesses anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis. In animal models, it reduced inflammation markers significantly compared to control groups .

Agricultural Applications

Pesticidal Activity

The compound has been explored for its pesticidal properties. Studies indicate that it can act as a fungicide against various plant pathogens. Field trials demonstrated a reduction in disease incidence in crops treated with the compound compared to untreated controls .

Herbicidal Properties

Additionally, preliminary research suggests potential herbicidal activity. The compound was tested on several weed species, showing promising results in inhibiting growth and seed germination .

Material Science Applications

Polymer Synthesis

1-(3-chlorophenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide has been used as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers have potential applications in coatings and composites .

Data Tables

Case Studies

Case Study 1: Anticancer Activity

In a study published by the Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and assessed their activity against MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited IC50 values significantly lower than standard chemotherapeutics, indicating its potential for further development as an anticancer drug .

Case Study 2: Agricultural Application

A field study conducted on tomato plants treated with the compound showed a 30% reduction in fungal infections compared to untreated plants. This suggests its viability as a natural pesticide alternative, promoting sustainable agricultural practices .

Analyse Chemischer Reaktionen

Chemical Reactions Involving 1-(3-chlorophenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide

This compound can participate in various chemical reactions typical for triazoles and amides, including:

-

Hydrolysis : The amide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

-

Nucleophilic Substitution : The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles.

-

Coordination Chemistry : The triazole and coumarin moieties can participate in coordination chemistry, forming complexes with metals.

Table: Potential Chemical Reactions

| Reaction Type | Conditions | Products |

|---|---|---|

| Hydrolysis | Acidic/Basic Conditions | Carboxylic Acid Derivative |

| Nucleophilic Substitution | Presence of Nucleophile | Substituted Phenyl Derivative |

| Coordination Chemistry | Presence of Metal Ions | Metal Complexes |

Analytical Techniques for Characterization

The characterization of this compound involves various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure and confirm the formation of the triazole ring .

-

Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern of the compound .

-

Infrared (IR) Spectroscopy : Helps in identifying functional groups present in the molecule .

Table: Analytical Techniques

| Technique | Purpose | Information Provided |

|---|---|---|

| NMR Spectroscopy | Structural Confirmation | Molecular Structure |

| Mass Spectrometry | Molecular Weight | Fragmentation Pattern |

| IR Spectroscopy | Functional Group Identification | Presence of Specific Bonds |

Table: Potential Biological Activities

| Activity | Potential Application |

|---|---|

| Anticholinesterase | Treatment of Neurodegenerative Diseases |

| Enzyme Inhibition | Development of Specific Inhibitors |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the Triazole-4-Carboxamide Family

The compound shares its 1,2,3-triazole-4-carboxamide skeleton with several derivatives, differing primarily in substituents:

Pyrazole-4-Carboxamide Derivatives ()

Compounds 3a–3e (e.g., 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide) feature pyrazole rings instead of coumarin. Key differences include:

- Synthesis : Prepared via EDCI/HOBt-mediated coupling, yielding 62–71% .

- Melting Points : Range from 123–183°C, influenced by chloro/fluoro substituents (e.g., 3d : 181–183°C with 4-fluorophenyl) .

- Spectroscopy : IR peaks at ~1636 cm⁻¹ (C=O stretch); ^1H-NMR signals for aromatic protons (δ 7.06–8.12 ppm) and methyl groups (δ 2.42–2.66 ppm) .

N-(2-Chloro-6-Fluorobenzyl)-1-(m-Tolyl)-1H-1,2,3-Triazole-4-Carboxamide ()

- Substituents : m-Tolyl (position 1) and 2-chloro-6-fluorobenzyl (amide).

- Synthesis : 50% yield via acid-amine coupling .

- Spectroscopy : IR C=O stretch at 1685 cm⁻¹; ESI-MS m/z 345.1 ([M+H]⁺) .

ZIPSEY ()

- Structure : (S)-1-(4-chlorophenyl)-N-(−1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide.

Physicochemical Properties

Substituent Effects on Properties

- Lipophilicity : Chloro and fluorophenyl groups increase logP values, enhancing membrane permeability but reducing aqueous solubility. The coumarin group in the target compound may mitigate this via π-π stacking or hydrogen bonding .

- Thermal Stability : Higher melting points correlate with electron-withdrawing substituents (e.g., 3d vs. 3a ) .

- Spectral Shifts : Coumarin’s conjugated system likely shifts UV/Vis absorption maxima compared to simpler aryl groups .

Vorbereitungsmethoden

Preparation of 3-Chlorophenyl Azide

3-Chloroaniline is diazotized using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C, followed by treatment with sodium azide (NaN₃) to yield 3-chlorophenyl azide.

Reaction Conditions :

CuAAC with Methyl Propiolate

The azide undergoes CuAAC with methyl propiolate (HC≡CCOOMe) in the presence of CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) in a tert-butanol/water (1:1) mixture.

Reaction Conditions :

Product : Methyl 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate.

Hydrolysis to Carboxylic Acid

The ester is hydrolyzed using aqueous NaOH (2 M) in methanol/water (4:1) under reflux to yield the carboxylic acid derivative.

Reaction Conditions :

Synthesis of 6-Amino-2H-Chromen-2-One

Nitration of 2H-Chromen-2-One

Coumarin is nitrated at the 6-position using concentrated HNO₃ and H₂SO₄ at 0°C to yield 6-nitro-2H-chromen-2-one.

Reaction Conditions :

Reduction to 6-Amino Derivative

The nitro group is reduced using hydrogen gas (H₂) and palladium on carbon (Pd/C, 10 wt%) in ethanol.

Reaction Conditions :

Amide Bond Formation Between Triazole-Carboxylic Acid and Coumarin Amine

Activation of Carboxylic Acid

The triazole-carboxylic acid (1.2 equiv) is activated using HBTU (1.5 equiv) and DIPEA (3.0 equiv) in anhydrous DMF.

Reaction Conditions :

Coupling with 6-Amino-2H-Chromen-2-One

The activated acid is reacted with 6-amino-2H-chromen-2-one (1.0 equiv) in DMF at 40°C to enhance reactivity.

Reaction Conditions :

Purification :

-

Silica gel column chromatography (methanol/ethyl acetate gradient).

Optimization and Challenges

Low Yields in Amide Coupling

Initial reports indicate yields as low as 5% due to steric hindrance from the triazole and coumarin moieties. Optimizations include:

Regioselectivity in CuAAC

The use of Cu(I) ensures 1,4-disubstituted triazole formation, critical for the target structure.

Characterization Data

-

¹H-NMR (DMSO-d₆) : δ 0.76–0.84 (4H, m, cyclopropyl), 2.23 (3H, s, CH₃), 6.95–8.02 (aromatic protons).

Alternative Synthetic Routes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-chlorophenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide, and how can purity be optimized?

- Methodology : Use a multi-step approach involving:

- Coupling reactions : Employ carbodiimide crosslinkers (e.g., EDCI/HOBt) to conjugate the triazole-carboxamide core with the 2-oxo-2H-chromen-6-yl moiety, as demonstrated in analogous triazole-carboxamide syntheses .

- Purification : Combine column chromatography (silica gel, eluent: PE/EA = 8:1) with recrystallization (ethanol or chloroform) to achieve >95% purity. Monitor reaction progress via TLC .

- Yield optimization : Adjust stoichiometry of reactants (e.g., 1.2 equiv. of EDCI) and reaction time (30 min activation followed by 12–24 h coupling) .

Q. Which analytical techniques are critical for structural validation of this compound?

- Methodology :

- NMR spectroscopy : Use - and -NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.4–2.7 ppm) .

- X-ray crystallography : Resolve crystal structure to verify stereochemistry and hydrogen bonding (e.g., Cambridge Crystallographic Data Centre deposition, CCDC 2169899) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H] at m/z 409.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology :

- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time) and validate purity via HPLC (>99%) .

- Mechanistic studies : Use competitive binding assays (e.g., fluorescence polarization) to confirm target engagement. Cross-reference with PubChem bioactivity datasets for analogous triazole-carboxamides .

- Data reconciliation : Apply statistical tools (e.g., ANOVA) to analyze variability across studies, particularly for IC values in enzyme inhibition assays .

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

- Methodology :

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the 5-methyl or 3-chlorophenyl positions while preserving the triazole-carboxamide core .

- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance aqueous solubility. Validate via dynamic light scattering (DLS) and in vitro permeability assays (Caco-2 cell monolayers) .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

- Methodology :

- Molecular docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinases or GPCRs). Prioritize compounds with lower binding energy (<−8 kcal/mol) .

- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity data to predict optimal substituents .

Technical Challenges & Solutions

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

- Methodology :

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (UV light) conditions. Monitor degradation via LC-MS .

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and analyze degradation products quarterly .

Q. How can researchers troubleshoot low yields in the final coupling step?

- Methodology :

- Activation optimization : Replace EDCI/HOBt with DCC/DMAP for sterically hindered substrates .

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus dichloromethane to improve reaction kinetics .

- Microwave-assisted synthesis : Reduce reaction time from 24 h to 30 min at 80°C .

Data-Driven Research Directions

Q. What are the key structure-activity relationship (SAR) insights for this compound?

- Findings :

- Triazole ring : Essential for hydrogen bonding with target proteins (e.g., kinase ATP-binding pockets). Methyl substitution at position 5 enhances metabolic stability .

- Chlorophenyl group : Electrophilic chlorine at position 3 improves hydrophobic interactions but may reduce solubility .

- 2-Oxo-chromenyl moiety : Critical for π-π stacking with aromatic residues in binding sites .

Q. How can researchers validate the compound’s off-target effects in complex biological systems?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.